molecular formula C20H23N3O5S2 B2730362 6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 919843-69-9

6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2730362
CAS RN: 919843-69-9
M. Wt: 449.54
InChI Key: LWPVRBBXUKFXHU-UHFFFAOYSA-N
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Description

6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Studies on thienopyridine derivatives have revealed their significance in synthesizing new compounds with potential antimicrobial activities. For instance, the synthesis of new pyridothienopyrimidine derivatives has been documented, highlighting their in vitro screening for antimicrobial properties. This suggests a potential application of similar compounds in developing new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Antiproliferative and Apoptotic Activities

Compounds structurally related to thienopyridines have been investigated for their antiproliferative and apoptotic activities, indicating their potential in cancer research. Specifically, derivatives have shown the ability to disrupt cell cycles and induce apoptosis, which could be of significant interest for therapeutic applications targeting cancer cells (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).

Anti-inflammatory Activity Prognosis

The synthesis and preliminary prognosis of anti-inflammatory activity have also been explored within this class of compounds. Modified synthesis methods have allowed for the prediction of potential anti-inflammatory effects, suggesting another avenue of pharmaceutical application for these molecules (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).

Molecular Docking and Screening

Further research involving molecular docking and in vitro screening has been conducted to evaluate the biological activities of novel pyridine derivatives, including their antimicrobial and antioxidant properties. This approach underscores the importance of computational and experimental methods in identifying new therapeutic candidates among thienopyridine derivatives (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

properties

IUPAC Name

6-acetyl-2-[(3-propan-2-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-11(2)30(27,28)14-6-4-5-13(9-14)19(26)22-20-17(18(21)25)15-7-8-23(12(3)24)10-16(15)29-20/h4-6,9,11H,7-8,10H2,1-3H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPVRBBXUKFXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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